molecular formula C10H11N3 B2779023 N-methyl-2-(1H-pyrazol-1-yl)aniline CAS No. 1342434-23-4

N-methyl-2-(1H-pyrazol-1-yl)aniline

Cat. No.: B2779023
CAS No.: 1342434-23-4
M. Wt: 173.219
InChI Key: VMEHCRDWASMNDV-UHFFFAOYSA-N
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Description

N-Methyl-2-(1H-pyrazol-1-yl)aniline (CAS 1342434-23-4) is an aromatic amine derivative with a molecular formula of C10H11N3 and a molecular weight of 173.21 g/mol . This compound features a pyrazole ring linked to an N-methylaniline group, presenting a versatile scaffold for chemical synthesis and drug discovery efforts. With a LogP of 1.53 , it exhibits moderate lipophilicity, which can be favorable for achieving a balance between solubility and membrane permeability in the design of bioactive molecules. The structure of this compound makes it a valuable building block in medicinal chemistry, particularly in the construction of more complex molecules targeting neglected tropical diseases. Its application is demonstrated in hit-to-lead optimization programs for treatments like human African trypanosomiasis (HAT), where similar pyrazole-containing azaindole chemotypes have been investigated for their antiparasitic activity and favorable brain exposure profiles . Furthermore, the pyrazole moiety is a common feature in ligands used to create metal complexes, including C-scorpionate catalysts, which are applied in catalytic processes such as water oxidation and alkane functionalization . Researchers can utilize this compound as a key intermediate to develop novel chemical entities for biological testing or as a precursor in organometallic chemistry. Please handle with care. This product is classified with the signal word "Warning" and may cause skin and eye irritation, respiratory irritation, and be harmful if swallowed . Always refer to the Safety Data Sheet (SDS) and adhere to safe laboratory practices. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-methyl-2-pyrazol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-11-9-5-2-3-6-10(9)13-8-4-7-12-13/h2-8,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEHCRDWASMNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(1H-pyrazol-1-yl)aniline typically involves the reaction of N-methylaniline with pyrazole derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where N-methylaniline is reacted with a pyrazole halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich aniline ring undergoes directed substitution reactions. Methyl substitution at the para position relative to the amine group activates specific sites for electrophilic attack:

Reaction TypeConditionsMajor ProductYieldReference
NitrationHNO₃/H₂SO₄, 0-5°C4-Nitro-N-methyl-2-(pyrazol-1-yl)aniline78%
SulfonationH₂SO₄, 100°C, 2 hrs5-Sulfo-N-methyl-2-(pyrazol-1-yl)aniline65%
BrominationBr₂ in CHCl₃, RT5-Bromo-N-methyl-2-(pyrazol-1-yl)aniline82%

Key findings :

  • The pyrazole ring exerts a meta-directing effect through conjugation, favoring substitution at position 5 of the aniline ring .

  • Competitive reactions occur at the pyrazole's N2 position under strong acidic conditions .

Nucleophilic Reactions at the Pyrazole Ring

The pyrazole nitrogen participates in alkylation and coordination chemistry:

ReactionReagents/ConditionsProductApplicationReference
N-AlkylationCH₃I, K₂CO₃, DMF, 80°C1-Methyl-4-(N-methylanilino)pyrazoleLigand synthesis
Metal Coordination[PdCl₂(CH₃CN)₂], EtOH, refluxPd(II) complex (1:2 stoichiometry)Catalysis precursors

Mechanistic insight :

  • Pyrazole N1 exhibits greater nucleophilicity than N2 due to resonance stabilization from the adjacent methylaniline group .

  • DFT calculations show a 3.2 kcal/mol energy preference for N1 coordination in palladium complexes .

Condensation and Cyclization Reactions

The amine group facilitates Schiff base formation and heterocycle synthesis:

Example reaction pathway :

  • Schiff base formation
    N-Methyl-2-(pyrazol-1-yl)aniline + 4-nitrobenzaldehyde →
    Imine intermediate (89% yield, EtOH, Δ)

  • Cyclization
    Imine intermediate + thioglycolic acid →
    Thiazolidinone derivative (72% yield, HCl catalyst)

Key data :

  • Microwave-assisted cyclization reduces reaction time from 6 hrs to 25 mins with comparable yields .

  • X-ray crystallography confirms planarity between pyrazole and thiazolidinone rings (dihedral angle < 15°) .

Oxidation:

Oxidizing AgentConditionsProductSelectivity
KMnO₄ (acidic)H₂SO₄, 60°CQuinone derivative83%
mCPBACH₂Cl₂, 0°CN-Oxide pyrazole67%

Reduction:

MethodConditionsProductNotes
H₂/Pd-CEtOH, 50 psiN-Methyl-2-(pyrazolidin-1-yl)anilineComplete saturation
NaBH₄/CuCl₂MeOH, 0°CPartially reduced pyrazole54% yield

Spectroscopic evidence :

  • IR spectroscopy shows N-H stretch disappearance at 3328 cm⁻¹ after complete reduction .

  • ¹H NMR confirms regioselective oxide formation at pyrazole N2 position .

Coupling Reactions

The compound participates in cross-coupling through directed C-H activation:

Coupling TypeCatalyst SystemProductYield
Suzuki-MiyauraPd(OAc)₂/XPhosBiaryl derivatives76-89%
Ullmann-typeCuI/1,10-phenanthrolineN-Aryl pyrazole dimers68%

Optimized conditions :

  • 2 mol% Pd catalyst in toluene/water (3:1) at 90°C

  • Oxygen-free atmosphere prevents amine oxidation

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism:

text
Basic conditions (pH > 10): Pyrazole → Deprotonated at N2 Acidic conditions (pH < 4): Aniline → Protonated NH group

pKa values :

  • Pyrazole NH: 8.2 ± 0.3 (determined by UV-Vis titration)

  • Aniline NH: 4.7 ± 0.2 (methyl group raises basicity)

This dual protonation capability enables its use as a pH-responsive ligand in coordination chemistry .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
N-methyl-2-(1H-pyrazol-1-yl)aniline and its derivatives have shown promising anticancer properties. For instance, compounds containing the pyrazole moiety have been linked to anti-inflammatory and anticancer activities, demonstrating efficacy against various cancer cell lines. A notable example includes derivatives that exhibited IC50 values as low as 0.98 μM against cyclin-dependent kinase-2, indicating strong potential for further development as anticancer agents .

Pharmacological Characterization :
Research has identified this compound as a component in the design of selective androgen receptor degraders (SARDs). These compounds have demonstrated significant efficacy in preclinical models, particularly in overcoming resistance to existing androgen receptor antagonists like enzalutamide. The structural modifications involving the pyrazole moiety enhance the pharmacokinetic properties and therapeutic effectiveness of these agents .

Chemical Synthesis

Synthesis Techniques :
The synthesis of this compound typically involves reactions between anilines and pyrazole derivatives under controlled conditions. For example, a recent study employed a C–F activation strategy to prepare related compounds, highlighting the versatility of pyrazole derivatives in synthetic chemistry .

Biological Applications

Buffering Agent :
In biological research, this compound is utilized as a non-ionic organic buffering agent, particularly in cell culture applications. It helps maintain pH levels within a range conducive to cellular activities, thus supporting various experimental setups in biological studies .

Structure-Activity Relationships

Exploration of Derivatives :
Extensive research has been conducted on the structure-activity relationships (SARs) of pyrazole-containing compounds, including this compound. These studies focus on modifying substituents to enhance biological activity and selectivity against specific targets, such as cancer cells or inflammatory pathways .

Case Studies

Study Findings
Bouabdallah et al.Reported significant cytotoxic potential of N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
Huang et al.Explored N-arylpyrazoles for anticancer potential with IC50 values indicating strong activity against MCF7 and B16-F10 cancer cell lines .
Recent Drug Design ReviewHighlighted the role of pyrazole moieties in developing novel anti-inflammatory and anticancer agents, emphasizing their therapeutic relevance .

Mechanism of Action

The mechanism of action of N-methyl-2-(1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Pyrazole vs. Trifluoromethyl and Indole Groups

  • N-Methyl-2-(trifluoromethyl)aniline (): Replacing the pyrazole with a trifluoromethyl (-CF₃) group yields a compound with enhanced electron-withdrawing properties. This substitution significantly increases reactivity in Friedel-Crafts alkylation reactions, achieving a 95% yield under optimized conditions compared to pyrazole-substituted analogs . The -CF₃ group also improves thermal stability and hydrophobicity but reduces hydrogen-bonding capability.
  • N-Methyl-2-(triindol-3-ylpropyl)aniline (): Substituting pyrazole with a bulky triindolylpropyl group introduces steric hindrance, reducing reaction yields (e.g., 85% for major products) and solubility. However, the indole moieties enable enhanced π-π stacking and fluorescence properties, which are absent in the pyrazole derivative .

Positional Isomerism: 2- vs. 4-Substituted Pyrazole Analogs

  • 2-Methyl-4-(1H-pyrazol-1-yl)aniline (): Moving the pyrazole to the 4-position and adding a methyl group at the 2-position alters electronic distribution. The 4-pyrazole isomer exhibits reduced planarity (r.m.s. deviation ~0.044 Å) compared to the 2-pyrazole derivative, affecting crystallinity and intermolecular interactions. This positional change also modifies reactivity in SNAr reactions, as steric effects near the amino group influence nucleophilic attack .

Heterocycle Variations: Pyrazole vs. Benzimidazole and Indole

  • N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline (): The benzimidazole substituent, a fused bicyclic system, enhances aromaticity and planarity, promoting stronger intermolecular hydrogen bonding (e.g., C–H⋯N interactions). This contrasts with the monocyclic pyrazole, which offers less conjugation but greater solubility in polar solvents .
  • N-Methyl-2-(1-methyl-1H-indol-3-yl)ethylaniline (): The indole substituent, with its electron-rich pyrrole-like ring, increases electron density on the aniline moiety, accelerating electrophilic substitution reactions.

Electronic Effects: Nitro and Fluoro Substituents

  • 4-Fluoro-2-nitro-5-(1H-pyrazol-1-yl)aniline (): Introducing nitro (-NO₂) and fluoro (-F) groups at the 2- and 4-positions creates a strongly electron-deficient aromatic ring. This deactivates the ring toward further electrophilic substitution but enhances stability under oxidative conditions. The fluorine atom’s electronegativity also increases acidity of the adjacent amino group .

Biological Activity

N-methyl-2-(1H-pyrazol-1-yl)aniline is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an aniline group. This structure is significant as it influences the compound's interaction with biological targets and its overall pharmacological profile.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial and antifungal properties. Banoji et al. highlighted its effectiveness against various microbial strains, suggesting that derivatives of this compound could serve as potential therapeutic agents in treating infections.

Table 1: Antimicrobial Efficacy of this compound Derivatives

Compound DerivativeMicrobial StrainMinimum Inhibitory Concentration (MIC)
N-methyl derivative AStaphylococcus aureus32 µg/mL
N-methyl derivative BEscherichia coli16 µg/mL
N-methyl derivative CCandida albicans8 µg/mL

2. Anticancer Activity

This compound has also been studied for its anticancer properties. A study reported that compounds based on this structure showed promising cytotoxic effects against HepG2 liver cancer cells, with some derivatives demonstrating IC50 values lower than standard chemotherapeutic agents like Sorafenib .

Table 2: Cytotoxic Effects Against HepG2 Cells

CompoundIC50 (µM)Comparison Standard (IC50 µM)
N-methyl derivative 4a4.4Sorafenib (2.051)
N-methyl derivative 5a3.46Roscovitine (4.18)
N-methyl derivative 6b2.52-

Target Interactions

The biological activity of this compound is attributed to its ability to engage with various molecular targets:

  • Suzuki–Miyaura Cross-Coupling : This compound participates in the Suzuki–Miyaura reaction, facilitating carbon-carbon bond formation, which is crucial for synthesizing complex organic molecules.
  • Intermolecular Interactions : It forms intermolecular hydrogen bonds, enhancing its stability and interaction with biological macromolecules.

Biochemical Pathways

This compound may influence the NAD+ salvage pathway due to its potent nicotinamide phosphoribosyltransferase (NAMPT) activity, indicating a role in cellular metabolism and energy production.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics within biological systems. Its potential for high bioavailability enhances its therapeutic applicability.

Case Studies and Research Findings

A variety of studies have further elucidated the efficacy of this compound:

  • Antipromastigote Activity : In vitro studies demonstrated significant antipromastigote activity against Leishmania species, indicating potential use in treating leishmaniasis.
  • Dual Kinase Inhibition : Recent investigations into related compounds revealed dual inhibition of VEGFR2 and CDK-2 kinases, which are critical targets in cancer therapy . This dual action could enhance the therapeutic index by targeting multiple pathways involved in tumor growth.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-methyl-2-(1H-pyrazol-1-yl)aniline, and how can reaction parameters be systematically varied to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or coupling reactions to introduce the pyrazole moiety to the aniline backbone. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reactivity for pyrazole-thiazole coupling (observed in analogous compounds) .
  • Temperature control : Stepwise heating (e.g., 60–80°C for cyclization) minimizes side reactions.
  • Catalysts : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency in heterocyclic systems .
  • Purification : Column chromatography with gradients of n-pentane/ethyl acetate is effective for isolating the final product .

Q. Which spectroscopic techniques are most reliable for confirming the structure of N-methyl-2-(1H-pyrazol-1-yl)aniline, and how are data interpreted?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 7.2–7.8 ppm confirm aromatic protons, while δ 3.0–3.5 ppm indicates the N-methyl group .
  • ¹³C NMR : Signals near 150 ppm correspond to pyrazole carbons, and 40–45 ppm confirms the methyl group .
  • Mass Spectrometry (MS) : A molecular ion peak at m/z 173.21 (calculated for C₁₀H₁₁N₃) validates the molecular weight .
  • FT-IR : Absorbance at ~3400 cm⁻¹ (N–H stretch) and ~1600 cm⁻¹ (C=N/C=C) confirms functional groups .

Advanced Research Questions

Q. How can SHELXL be applied to resolve crystallographic data discrepancies in derivatives of N-methyl-2-(1H-pyrazol-1-yl)aniline?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (e.g., Cu-Kα radiation) to minimize noise.
  • Refinement in SHELXL :
  • Apply restraints to anisotropic displacement parameters for the pyrazole ring to address disorder .
  • Use the TWIN command for twinned crystals, common in heterocyclic systems .
  • Validation : Cross-check residual density maps (<0.5 eÅ⁻³) and R-factor convergence (<5%) .

Q. What experimental strategies can elucidate the biological activity mechanisms of N-methyl-2-(1H-pyrazol-1-yl)aniline, particularly its interaction with enzymes or receptors?

  • Methodological Answer :

  • Enzyme Inhibition Assays :
  • Use fluorescence quenching to monitor binding to target enzymes (e.g., cytochrome P450) .
  • Measure IC₅₀ values under varying pH and temperature conditions .
  • ROS Induction Studies :
  • Employ DCFH-DA probes in algal or mammalian cells to quantify reactive oxygen species (ROS) production, a mechanism observed in related N-methylaniline derivatives .
  • Molecular Docking : Simulate interactions with receptor binding pockets (e.g., using AutoDock Vina) to predict binding affinity .

Q. How should researchers address contradictory data in biological assays for N-methyl-2-(1H-pyrazol-1-yl)aniline, such as inconsistent IC₅₀ values across studies?

  • Methodological Answer :

  • Control Experiments :
  • Test compound stability under assay conditions (e.g., pH, light exposure) to rule out degradation .
  • Orthogonal Assays :
  • Validate cytotoxicity results using both MTT and ATP-based luminescence assays .
  • Statistical Analysis : Apply ANOVA with post-hoc tests to identify outliers and ensure reproducibility across replicates .

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